N-(3-bromophenyl)furan-2-carboxamide N-(3-bromophenyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 19771-82-5
VCID: VC21299100
InChI: InChI=1S/C11H8BrNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14)
SMILES: C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2
Molecular Formula: C11H8BrNO2
Molecular Weight: 266.09 g/mol

N-(3-bromophenyl)furan-2-carboxamide

CAS No.: 19771-82-5

Cat. No.: VC21299100

Molecular Formula: C11H8BrNO2

Molecular Weight: 266.09 g/mol

* For research use only. Not for human or veterinary use.

N-(3-bromophenyl)furan-2-carboxamide - 19771-82-5

Specification

CAS No. 19771-82-5
Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
IUPAC Name N-(3-bromophenyl)furan-2-carboxamide
Standard InChI InChI=1S/C11H8BrNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14)
Standard InChI Key LEMAIDTUROCEKC-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2
Canonical SMILES C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2

Introduction

Chemical Properties and Structural Characteristics

N-(3-bromophenyl)furan-2-carboxamide is characterized by specific chemical properties that define its behavior in various applications. The compound has a molecular formula of C₁₁H₈BrNO₂ and a molecular weight of 266.09100 . This brominated furan derivative contains a furan-2-carboxamide moiety linked to a 3-bromophenyl group.

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that influence its reactivity and potential applications. These properties are summarized in the following table:

PropertyValue
CAS Number19771-82-5
Molecular FormulaC₁₁H₈BrNO₂
Molecular Weight266.09100
Exact Mass264.97400
Polar Surface Area (PSA)42.24000
LogP3.36740
Synonym3'-Brom-2-furanilid

Table 1: Physicochemical properties of N-(3-bromophenyl)furan-2-carboxamide

The LogP value of 3.36740 indicates that the compound is moderately lipophilic, suggesting reasonable membrane permeability . This property is particularly important for potential pharmaceutical applications as it influences how the compound may interact with biological systems. The relatively low polar surface area (PSA) of 42.24000 further supports the likelihood of good membrane permeability.

Synthesis Methodologies

Amide Formation Route

The most direct synthetic approach would involve the reaction of furan-2-carbonyl chloride with 3-bromoaniline in the presence of a base such as triethylamine (Et₃N) in an appropriate solvent like dichloromethane (DCM) . This reaction would proceed via nucleophilic acyl substitution, with the amine group of 3-bromoaniline attacking the carbonyl carbon of furan-2-carbonyl chloride.

The expected reaction would be similar to the synthesis of the related 4-bromo isomer, which has been reported to proceed with excellent yields (94%) at room temperature . The synthesis would likely follow this general scheme:

  • Reaction of furan-2-carbonyl chloride with 3-bromoaniline

  • Addition of triethylamine as a base

  • Stirring at room temperature in dichloromethane

  • Workup and purification to obtain the desired product

Alternative Synthetic Approaches

Alternative synthetic routes might include:

  • Coupling of furan-2-carboxylic acid with 3-bromoaniline using peptide coupling reagents (such as EDC or DCC)

  • Microwave-assisted synthesis to potentially improve yield and reduce reaction time

  • Green chemistry approaches using more environmentally friendly solvents and catalysts

Structure-Activity Relationship Analysis

Comparison with Related Bromophenyl Derivatives

The position of the bromine substituent on the phenyl ring can significantly affect the compound's biological activity and physicochemical properties. The table below compares key characteristics of N-(3-bromophenyl)furan-2-carboxamide with its related isomers:

CompoundBromine PositionNotable Characteristics
N-(3-bromophenyl)furan-2-carboxamidemeta (3-position)LogP: 3.36740, PSA: 42.24000
N-(4-bromophenyl)furan-2-carboxamidepara (4-position)Demonstrated activity against drug-resistant bacteria, especially NDM-positive A. baumannii
N-(2-bromophenyl)furan-2-carboxamideortho (2-position)Structural basis for various functionalized derivatives

Table 2: Comparison of bromophenyl isomers of furan-2-carboxamide

Impact of Structural Modifications

Research on related compounds suggests that structural modifications can significantly enhance biological activity. For instance, the arylation of N-(4-bromophenyl)furan-2-carboxamide via Suzuki-Miyaura cross-coupling reactions has yielded derivatives with varying antimicrobial efficacy . Similar modification strategies could potentially be applied to N-(3-bromophenyl)furan-2-carboxamide to develop compounds with enhanced biological properties.

The Suzuki-Miyaura cross-coupling reaction, which involves a pseudohalide/organohalide electrophile and organoboron nucleophile in the presence of a catalyst, has been reported as an efficient tool for establishing carbon-carbon bonds in these types of structures . This synthetic approach could be valuable for creating libraries of N-(3-bromophenyl)furan-2-carboxamide derivatives with diverse substitution patterns.

Analytical Methods for Characterization

Spectroscopic Analysis

Standard analytical techniques for characterizing N-(3-bromophenyl)furan-2-carboxamide and related compounds typically include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)

  • Infrared (IR) spectroscopy

  • Mass spectrometry

  • Elemental analysis

For related compounds, IR spectroscopy typically reveals characteristic bands for the amide C=O stretching (approximately 1640-1650 cm⁻¹) and N-H stretching (approximately 3300-3350 cm⁻¹) .

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